molecular formula C19H14ClN3O B14118451 6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine

6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine

Cat. No.: B14118451
M. Wt: 335.8 g/mol
InChI Key: YAUSMHMYJYRQTL-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial and protozoal infections . This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets.

Preparation Methods

The synthesis of 6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine typically involves multiple steps. One common method starts with the preparation of 2-arylamino benzoic acids through the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines . The cyclization of these compounds by polyphosphoric acid (PPA) yields acridone derivatives, which can then be further modified to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

6-Chloro-2-methoxy-N-(pyridin-4-yl)acridin-9-amine can be compared with other acridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which enhance its ability to interact with biological targets and improve its therapeutic potential .

Properties

Molecular Formula

C19H14ClN3O

Molecular Weight

335.8 g/mol

IUPAC Name

6-chloro-2-methoxy-N-pyridin-4-ylacridin-9-amine

InChI

InChI=1S/C19H14ClN3O/c1-24-14-3-5-17-16(11-14)19(22-13-6-8-21-9-7-13)15-4-2-12(20)10-18(15)23-17/h2-11H,1H3,(H,21,22,23)

InChI Key

YAUSMHMYJYRQTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=NC=C4

Origin of Product

United States

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